6-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
6-Fluoro-5-methyl-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 5th position on the biphenyl ring, with a carboxylic acid functional group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-methyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This method employs the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane .
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura cross-coupling reaction, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-5-methyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the biphenyl ring.
Substitution Reactions: Halogen atoms on the biphenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Typically involves reagents like halogens (Cl2, Br2) and catalysts such as FeCl3.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated biphenyl derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
6-Fluoro-5-methyl-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, similar biphenyl derivatives have been shown to inhibit enzymes involved in pyrimidine nucleotide biosynthesis, leading to the depletion of critical precursors for RNA and DNA synthesis . This inhibition can result in the disruption of cellular processes and exhibit potential anticancer properties.
Comparison with Similar Compounds
6-Fluoro-2-(2’-fluoro-1,1’-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid: Known for its anticancer properties through inhibition of pyrimidine biosynthesis.
Phenylboronic Pinacol Esters: Used in drug design and delivery, particularly as boron-carriers for neutron capture therapy.
Uniqueness: 6-Fluoro-5-methyl-[1,1’-biphenyl]-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its fluorine and methyl substitutions enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H11FO2 |
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Molecular Weight |
230.23 g/mol |
IUPAC Name |
4-fluoro-3-methyl-5-phenylbenzoic acid |
InChI |
InChI=1S/C14H11FO2/c1-9-7-11(14(16)17)8-12(13(9)15)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17) |
InChI Key |
NNDBCMNMIQNPDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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